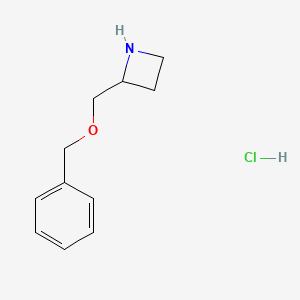

2-((Benzyloxy)methyl)azetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clorhidrato de 2-((benciloxi)metil)azetidina:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de 2-((benciloxi)metil)azetidina típicamente involucra los siguientes pasos:

Formación del Anillo Azetidina: El anillo azetidina se puede sintetizar a través de reacciones de cicloadición [2+2], como la reacción de aza Paternò–Büchi, que involucra la reacción fotoquímica entre una imina y un alqueno.

Introducción del Grupo Benciloxi: El grupo benciloxi se puede introducir a través de reacciones de sustitución nucleofílica, donde un haluro de bencilo adecuado reacciona con un derivado de azetidina en condiciones básicas.

Formación del Clorhidrato: El paso final involucra la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

Los métodos de producción industrial para el clorhidrato de 2-((benciloxi)metil)azetidina pueden involucrar versiones optimizadas de las rutas sintéticas anteriores, centrándose en la escalabilidad, la rentabilidad y las consideraciones ambientales. La química de flujo continuo y los procesos catalíticos a menudo se emplean para mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de 2-((benciloxi)metil)azetidina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo benciloxi se puede oxidar para formar los correspondientes aldehídos o ácidos carboxílicos.

Reducción: El anillo azetidina se puede reducir para formar compuestos que contienen nitrógeno más estables.

Sustitución: El grupo benciloxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Los nucleófilos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu) se emplean en condiciones básicas.

Productos Mayores

Oxidación: La oxidación del grupo benciloxi produce benzaldehído o ácido benzoico.

Reducción: La reducción del anillo azetidina forma aminas más estables.

Sustitución: Las reacciones de sustitución producen varios derivados de azetidina funcionalizados.

Aplicaciones Científicas De Investigación

El clorhidrato de 2-((benciloxi)metil)azetidina tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la construcción de moléculas complejas.

Biología: Investigado por su potencial como molécula bioactiva en el descubrimiento de fármacos.

Medicina: Explorado por sus propiedades farmacológicas, incluido el posible uso como agente antihipertensivo o anticancerígeno.

Industria: Utilizado en la síntesis de polímeros y otros materiales relevantes para la industria.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2-((benciloxi)metil)azetidina implica su interacción con objetivos moleculares a través de su anillo azetidina reactivo y grupo benciloxi. La tensión del anillo en la azetidina facilita el ataque nucleofílico, lo que lleva a la ruptura de enlaces y la formación de nuevos enlaces. Esta reactividad se aprovecha en varias transformaciones químicas e interacciones biológicas.

Comparación Con Compuestos Similares

Compuestos Similares

Azetidina: Un anillo de cuatro miembros que contiene nitrógeno más simple sin el grupo benciloxi.

2-Azetidinona: Un derivado de lactama de la azetidina, conocido por su estabilidad y uso en antibióticos β-lactámicos.

N-Bencilazetidina: Similar a la 2-((benciloxi)metil)azetidina pero con un grupo bencilo directo en lugar de un grupo benciloxi.

Unicidad

La combinación del anillo azetidina y el grupo benciloxi proporciona un andamiaje versátil para varios estudios químicos y biológicos .

Propiedades

Número CAS |

1956365-49-3 |

|---|---|

Fórmula molecular |

C11H16ClNO |

Peso molecular |

213.70 g/mol |

Nombre IUPAC |

2-(phenylmethoxymethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H |

Clave InChI |

GBTOUDGMFQWPPJ-UHFFFAOYSA-N |

SMILES canónico |

C1CNC1COCC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)

![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)

![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)